Cas no 67945-53-3 (4-Methylumbelliferyl 2,3,4,6-Tetra-O-acetyl-α-D-glucopyranoside)

4-Methylumbelliferyl 2,3,4,6-Tetra-O-acetyl-α-D-glucopyranoside 化学的及び物理的性質
名前と識別子
-
- 4-Methylumbelliferyl2,3,4,6-tetra-O-acetyl-a-D-glucopyranoside
- 4-Methylumbelliferyl 2,3,4,6-Tetra-O-acetyl-α-D-glucopyranoside
- 4-Methylumbelliferyl
- 4-Methylumbelliferyl 2,3,4,6-tetrα-O-acetyl-α-D-glucopyranoside
- (2R,3R,4S,5R,6R)-2-(Acetoxymethyl)-6-((4-methyl-2-oxo-2H-chromen-7-yl)oxy)tetrahydro-2H-pyran-3,4,5-triyl triacetate
- [(2R,3R,4S,5R,6R)-3,4,5-Triacetyloxy-6-(4-methyl-2-oxochromen-7-yl)oxyoxan-2-yl]methyl acetate
- 4-Methylumbelliferyl 2,3,4,6-Tetra-O-acetyl-alpha-D-glucopyranoside
- 67945-53-3
- 4-Methylumbelliferyl 2,3,4,6-tetra-O-acetyl-a-D-glucopyranoside
- W-203508
- 4-Methylumbelliferyl 2,3,4,6-Tetra-O-acetyl-?-D-glucopyranoside
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- インチ: InChI=1S/C24H26O12/c1-11-8-20(29)35-18-9-16(6-7-17(11)18)34-24-23(33-15(5)28)22(32-14(4)27)21(31-13(3)26)19(36-24)10-30-12(2)25/h6-9,19,21-24H,10H2,1-5H3/t19-,21-,22+,23-,24+/m1/s1
- InChIKey: GBHHLVBZMNCURY-ZXGKGEBGSA-N
- ほほえんだ: CC1=CC(=O)OC2=C1C=CC(=C2)OC3C(C(C(C(O3)COC(=O)C)OC(=O)C)OC(=O)C)OC(=O)C
計算された属性
- せいみつぶんしりょう: 506.14200
- どういたいしつりょう: 506.14242626g/mol
- 同位体原子数: 0
- 水素結合ドナー数: 0
- 水素結合受容体数: 12
- 重原子数: 36
- 回転可能化学結合数: 11
- 複雑さ: 911
- 共有結合ユニット数: 1
- 原子立体中心数の決定: 5
- 不確定原子立体中心数: 0
- 化学結合立体中心数の決定: 0
- 不確定化学結合立体中心数: 0
- トポロジー分子極性表面積: 150Ų
- 疎水性パラメータ計算基準値(XlogP): 1
じっけんとくせい
- ゆうかいてん: 128-130°C
- PSA: 153.87000
- LogP: 1.56330
4-Methylumbelliferyl 2,3,4,6-Tetra-O-acetyl-α-D-glucopyranoside 価格詳細 >>
エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |
---|---|---|---|---|---|---|---|---|
TRC | M336150-250mg |
4-Methylumbelliferyl 2,3,4,6-Tetra-O-acetyl-α-D-glucopyranoside |
67945-53-3 | 250mg |
$839.00 | 2023-05-17 | ||
TRC | M336150-50mg |
4-Methylumbelliferyl 2,3,4,6-Tetra-O-acetyl-α-D-glucopyranoside |
67945-53-3 | 50mg |
$201.00 | 2023-05-17 | ||
TRC | M336150-500mg |
4-Methylumbelliferyl 2,3,4,6-Tetra-O-acetyl-α-D-glucopyranoside |
67945-53-3 | 500mg |
$1596.00 | 2023-05-17 | ||
TRC | M336150-100mg |
4-Methylumbelliferyl 2,3,4,6-Tetra-O-acetyl-α-D-glucopyranoside |
67945-53-3 | 100mg |
$385.00 | 2023-05-17 |
4-Methylumbelliferyl 2,3,4,6-Tetra-O-acetyl-α-D-glucopyranoside 関連文献
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Domingo Salazar-Mendoza,Jorge Guerrero-Alvarez,Herbert Höpfl Chem. Commun., 2008, 6543-6545
-
Yi Ma,Zhengbo Han,Yongke He,Liguo Yang Chem. Commun., 2007, 4107-4109
-
J. T. A. Gilmour,N. Gaston Phys. Chem. Chem. Phys., 2020,22, 4051-4058
-
Guang-Tong Chen,Min Yang,Bing-Bing Chen,Yan Song,Wei Zhang,Yan Zhang Food Funct., 2016,7, 4628-4636
-
Ganghua Xiang,Lushuang Zhang,Junnan Chen,Bingsen Zhang,Zhigang Liu Nanoscale, 2021,13, 18140-18147
-
Jun Maruyama,Taiji Amano,Satoshi Inoue,Yasuji Muramatsu,Noriko Yoshizawa,Eric M. Gullikson Chem. Commun., 2018,54, 8995-8998
-
Hongyang Liu,Peichao Zou,Hengqiang Ye,Huolin L. Xin,Kui Du J. Mater. Chem. A, 2021,9, 25513-25521
-
9. 3D nanostructured WO3/BiVO4 heterojunction derived from Papilio paris for efficient water splitting†Chao Yin,Shenmin Zhu,Di Zhang RSC Adv., 2017,7, 27354-27360
-
Edgar D. Goluch,Jwa-Min Nam,Dimitra G. Georganopoulou,Thomas N. Chiesl,Kashan A. Shaikh,Kee S. Ryu,Annelise E. Barron,Chad A. Mirkin,Chang Liu Lab Chip, 2006,6, 1293-1299
4-Methylumbelliferyl 2,3,4,6-Tetra-O-acetyl-α-D-glucopyranosideに関する追加情報
4-Methylumbelliferyl 2,3,4,6-Tetra-O-acetyl-α-D-glucopyranoside: A Comprehensive Overview
The compound with CAS No. 67945-53-3, known as 4-Methylumbelliferyl 2,3,4,6-Tetra-O-acetyl-α-D-glucopyranoside, is a highly specialized sugar derivative that has garnered significant attention in the fields of biochemistry and molecular biology. This compound is a derivative of α-D-glucopyranoside, which is a common sugar structure found in nature. The tetra-O-acetyl modification on the glucopyranoside backbone introduces unique chemical properties that make it valuable for various applications in research and industry.
The structure of 4-Methylumbelliferyl 2,3,4,6-Tetra-O-acetyl-α-D-glucopyranoside consists of a glucopyranoside ring with four acetyl groups attached to the hydroxyl groups at positions 2, 3, 4, and 6. The presence of these acetyl groups significantly alters the physical and chemical properties of the molecule. Specifically, the acetylation reduces the hydrophilicity of the sugar moiety, making it more lipophilic and stable under certain conditions. This modification is particularly useful in applications where the stability and solubility of the compound are critical factors.
The methylumbelliferyl group attached to the glucopyranoside ring serves as a fluorescent label. This feature makes the compound highly valuable in fluorescence-based assays and analytical techniques. The methylumbelliferyl group emits fluorescence when excited by ultraviolet light, enabling researchers to track and quantify the compound in various biological systems. This property has been exploited in enzyme activity assays, where the cleavage of the glycosidic bond by specific enzymes releases the methylumbelliferin moiety, which can be detected spectroscopically.
Recent studies have highlighted the potential of 4-Methylumbelliferyl 2,3,4,6-Tetra-O-acetyl-α-D-glucopyranoside as a substrate for glycosidases. Glycosidases are enzymes that catalyze the hydrolysis of glycosidic bonds in carbohydrates. The use of this compound as a substrate allows researchers to study the specificity and kinetics of these enzymes under controlled conditions. For instance, studies have demonstrated its utility in analyzing α-glucosidase activity in both microbial and mammalian systems.
In addition to its role as an enzymatic substrate, 4-Methylumbelliferyl 2,3,4,6-Tetra-O-acetyl-α-D-glucopyranoside has been employed as a tool in glycobiology research. Glycobiology focuses on understanding carbohydrate structures and their roles in biological processes such as cell recognition and signaling. The compound's unique structure makes it an ideal probe for studying glycan interactions with proteins and other biomolecules.
The synthesis of 4-Methylumbelliferyl 2,3,4,6-Tetra-O-acetyl-α-D-glucopyranoside involves a series of chemical transformations starting from natural sugars. The process typically includes protection of hydroxyl groups with acetylating agents followed by coupling with methylumbelliferin via glycosylation reactions. The precise control over reaction conditions is essential to ensure high yields and purity of the final product.
From an industrial perspective,4-Methylumbelliferyl 2,3,4,6-Tetra-O-acetyl-α-D-glucopyranoside has potential applications in drug discovery and development. Its ability to serve as a substrate for glycosidases makes it a candidate for designing inhibitors or activators of these enzymes. Such compounds could have therapeutic potential in treating diseases associated with abnormal glycosidase activity.
In conclusion,4-Methylumbelliferyl 2,3,4,6-Tetra-O-acetyl-α-D-glucopyranoside (CAS No. 67945-53-3) is a versatile compound with significant implications in biochemical research and industrial applications. Its unique structure combines the properties of a fluorescent label with those of a modified sugar derivative,making it an invaluable tool for studying enzymatic reactions,glycan interactions,and drug development.
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